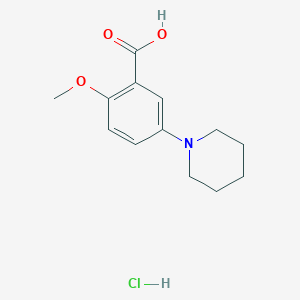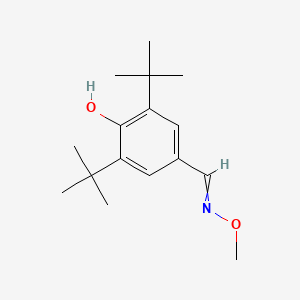
2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol
Descripción general
Descripción
“2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol” is a chemical compound with the CAS Number: 14446-64-1. It has a molecular weight of 263.38 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H25NO2 . The InChI code is 1S/C16H25NO2/c1-15(2,3)12-8-11(10-17-19-7)9-13(14(12)18)16(4,5)6/h8-10,18H,1-7H3/b17-10+ .Physical And Chemical Properties Analysis
The compound is solid in physical form . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current resources.Aplicaciones Científicas De Investigación
Synthetic Phenolic Antioxidants: Environmental and Health Impacts
Synthetic phenolic antioxidants are employed in numerous industrial applications to prevent oxidative damage and extend product shelf life. However, their widespread use has raised concerns regarding their environmental presence and potential health impacts. Studies have detected SPAs in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure pathways include food intake, dust ingestion, and the use of personal care products, with breastfeeding infants particularly exposed through breast milk. Toxicity assessments indicate that some SPAs might cause hepatic toxicity, exhibit endocrine-disrupting effects, and potentially be carcinogenic. Notably, the transformation products of these compounds may possess higher toxicity than the parent compounds, prompting calls for the development of novel SPAs with reduced environmental and health impacts (Liu & Mabury, 2020).
Natural Phenolic Compounds: Sources and Bioactivities
Research has also focused on natural sources of phenolic compounds, highlighting their bioactivities. For example, 2,4-Di-tert-butylphenol, a toxic secondary metabolite produced by various organisms, exhibits potent toxicity against almost all testing organisms, including bacteria, molds, and yeasts. This compound is often a major component of volatile or essential oils. The studies underscore the enigmatic nature of why organisms produce autotoxic phenolic compounds and their analogs, suggesting a primary function in endocidal regulation (Zhao et al., 2020).
Applications in Organic Synthesis
Phenolic compounds, including SPAs, find applications in organic synthesis. Metal cation-exchanged clays, for example, have been used as catalysts for various organic synthesis processes. These include the Friedel-Crafts alkylation of phenol, rearrangement of alkyl phenyl ethers, and the production of bisphenols and alkylphenols. Clay catalysts have been highlighted for their ability to be regenerated and reused, offering a sustainable option for organic synthesis (Tateiwa & Uemura, 1997).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that similar compounds are widely used as oil-soluble antioxidants .
Mode of Action
It is known that antioxidants like this compound work by inhibiting oxidation, a chemical reaction that can produce free radicals, thereby reducing the damage these radicals can cause .
Biochemical Pathways
As an antioxidant, it is likely to be involved in pathways related to oxidative stress and free radical scavenging .
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in organic solvents such as ethanol, acetone, benzene, soybean oil, and cottonseed oil .
Result of Action
As an antioxidant, it is likely to reduce oxidative stress and damage caused by free radicals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol. The compound is stable under light and heat, and it can evaporate with steam when heated .
Análisis Bioquímico
Biochemical Properties
2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol plays a significant role in biochemical reactions due to its antioxidant activity. It interacts with various enzymes, proteins, and other biomolecules to inhibit oxidative stress. The compound is known to interact with enzymes such as superoxide dismutase and catalase, enhancing their activity to neutralize reactive oxygen species. Additionally, this compound binds to proteins involved in cellular signaling pathways, modulating their function to protect cells from oxidative damage .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to upregulate the expression of antioxidant genes, leading to increased production of protective enzymes. Furthermore, this compound affects cellular metabolism by enhancing mitochondrial function and reducing the production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, inhibiting or activating their function. For example, this compound inhibits the activity of pro-oxidant enzymes, reducing the production of reactive oxygen species. Additionally, it activates antioxidant enzymes, enhancing their ability to neutralize oxidative stress. The compound also modulates gene expression by binding to transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under normal laboratory conditions but can degrade when exposed to light and heat. Long-term studies have shown that this compound maintains its antioxidant activity over extended periods, providing sustained protection against oxidative stress. Its effectiveness may decrease over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits protective effects by reducing oxidative stress and enhancing antioxidant defenses. At high doses, this compound can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound is metabolized by liver enzymes, including cytochrome P450, which converts it into various metabolites. These metabolites can further interact with cellular components, influencing metabolic processes and contributing to the compound’s overall effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can accumulate in lipid-rich tissues due to its lipophilic nature. It is also transported across cell membranes by specific transporters, facilitating its distribution within different cellular compartments. The localization and accumulation of this compound can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant effects. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its protective effects against oxidative stress.
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-(methoxyiminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-15(2,3)12-8-11(10-17-19-7)9-13(14(12)18)16(4,5)6/h8-10,18H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKGDHBJUOEZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


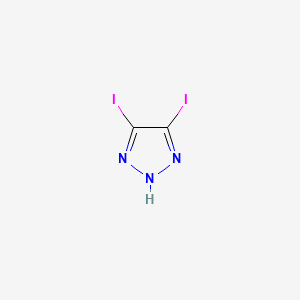

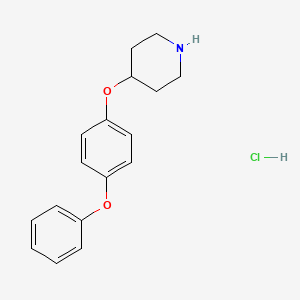
![(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride](/img/structure/B1451105.png)

![3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1451111.png)
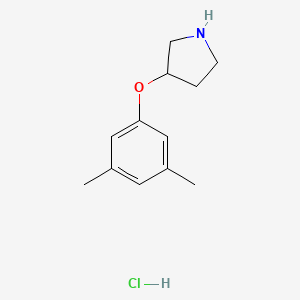
![N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1451114.png)
![N-Ethyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide](/img/structure/B1451115.png)
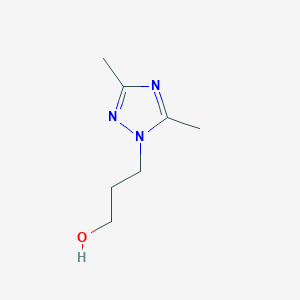
![4-[2-(4-Morpholinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1451119.png)

![N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline](/img/structure/B1451122.png)
